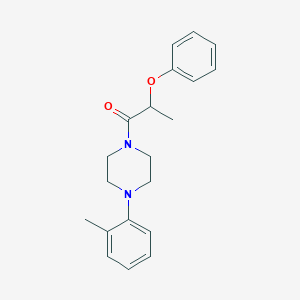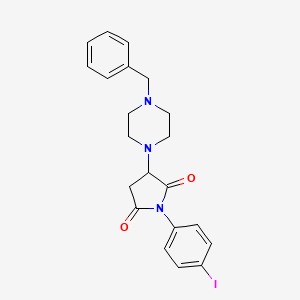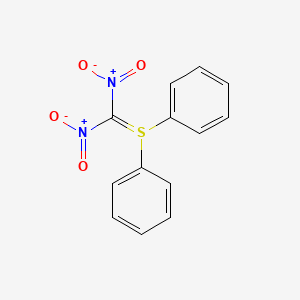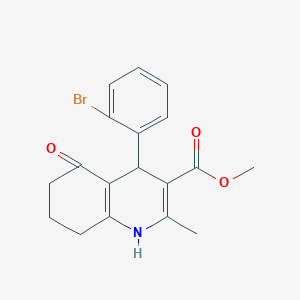
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine, also known as MPP, is a piperazine derivative that has been widely studied for its potential applications in the field of pharmacology. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been the subject of extensive scientific research, with a focus on its potential applications in the field of pharmacology. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Studies have shown that 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are both important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as antipsychotic and anticonvulsant effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a positive effect on cognitive function, including improving learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter systems in the brain could provide valuable insights into the development of new treatments for these disorders. Finally, research into the potential use of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in combination with other compounds could lead to the development of more effective treatments for a range of neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine involves the reaction between 1-(2-methylphenyl)piperazine and 2-phenoxypropanoic acid. This reaction is typically carried out using a variety of different reagents and solvents, depending on the specific conditions of the experiment. The resulting product is a white crystalline powder that is soluble in a range of organic solvents.
Propiedades
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGHTFGGFVLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
![N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B4885180.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)



![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4885232.png)


![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885260.png)

![4-acetyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4885269.png)